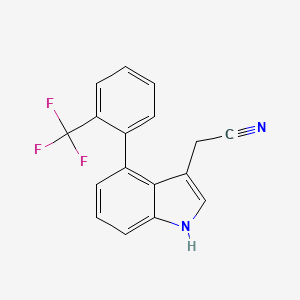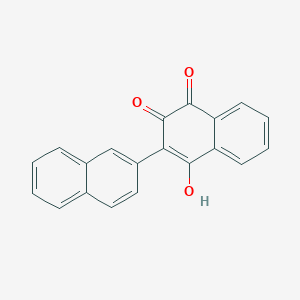
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(トリフルオロメチル)フェニル)-1H-インドール-3-イル)アセトニトリルは、トリフルオロメチル基、インドール環、およびアセトニトリル基を含む複雑な構造を持つ有機化合物です。
製法
合成経路と反応条件
2-(4-(2-(トリフルオロメチル)フェニル)-1H-インドール-3-イル)アセトニトリルの合成は、通常、インドール環の調製とトリフルオロメチル基の導入から始まる複数のステップを伴います。一般的な方法の1つは、鈴木カップリング条件下で2-(トリフルオロメチル)フェニルボロン酸をインドール誘導体と反応させることです。 この反応は、通常、トルエンなどの有機溶媒中で、パラジウム触媒と炭酸カリウムなどの塩基の存在下で行われます .
工業的生産方法
この化合物の工業的生産には、大規模生産向けに最適化された同様の合成経路が使用される場合があります。これには、反応効率と収率を向上させるための連続フロー反応器の使用が含まれます。溶媒、触媒、反応条件の選択は、最終生成物の純度と一貫性を確保するために慎重に制御されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile typically involves multiple steps, starting with the preparation of the indole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)phenylboronic acid with an indole derivative under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
反応の種類
2-(4-(2-(トリフルオロメチル)フェニル)-1H-インドール-3-イル)アセトニトリルは、以下を含むさまざまなタイプの化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にアセトニトリル基で求核置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究への応用
2-(4-(2-(トリフルオロメチル)フェニル)-1H-インドール-3-イル)アセトニトリルは、科学研究にいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 特定の受容体のリガンドなど、潜在的な生物活性について調査されています。
医学: 特に新規薬剤開発における潜在的な治療特性について研究されています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(4-(2-(トリフルオロメチル)フェニル)-1H-インドール-3-イル)アセトニトリルの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、特定のタンパク質や酵素への化合物の結合親和性を高める可能性があり、インドール環は標的部位の芳香族残基と相互作用する可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 2-(トリフルオロメチル)フェニルアセトニトリル
- 4-(トリフルオロメチル)フェニルアセトニトリル
- 2-フルオロ-4-(トリフルオロメチル)フェニル]アセトニトリル
独自性
2-(4-(2-(トリフルオロメチル)フェニル)-1H-インドール-3-イル)アセトニトリルは、インドール環とトリフルオロメチル基の両方の存在によりユニークです。この組み合わせは、単純なアナログには見られない独特の化学的および生物学的特性を付与します。インドール環は、さらなる官能基化のための汎用性の高い足場を提供し、トリフルオロメチル基は化合物の安定性と親油性を高めます。
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Uniqueness
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the indole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs. The indole ring provides a versatile scaffold for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
特性
分子式 |
C17H11F3N2 |
|---|---|
分子量 |
300.28 g/mol |
IUPAC名 |
2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)14-6-2-1-4-12(14)13-5-3-7-15-16(13)11(8-9-21)10-22-15/h1-7,10,22H,8H2 |
InChIキー |
ODUPBRHKGUXARP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)


![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)


![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)


![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)
